

Introduction: The Strategic Value of Steric Hindrance in a Terminal Alkyne

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3,3-Dimethyl-1-pentyne**

Cat. No.: **B1607477**

[Get Quote](#)

3,3-Dimethyl-1-pentyne, also known as tert-butyl ethyl acetylene, is a terminal alkyne distinguished by the presence of a quaternary carbon atom adjacent to the triple bond. This structural feature, a neopentyl-like group, imparts significant steric hindrance, which profoundly influences its reactivity and makes it a valuable building block in organic synthesis. Unlike simpler terminal alkynes, the bulky tert-butyl group can direct reaction pathways, enhance selectivity, and improve the stability of certain intermediates and final products. This guide provides a comprehensive technical overview of its properties, spectral characteristics, synthesis, and reactivity, offering field-proven insights for its effective application in research and development.

Physicochemical and Computed Properties

A thorough understanding of a reagent's physical properties is fundamental to its effective use in experimental design, particularly for reaction setup, purification, and safety considerations. The properties of **3,3-Dimethyl-1-pentyne** are summarized below.

Property	Value	Unit	Source
CAS Number	918-82-1	-	[1] [2]
Molecular Formula	C ₇ H ₁₂	-	[1] [2]
Molecular Weight	96.17	g/mol	[1] [3]
Boiling Point	70 - 72	°C	[1] [4]
Melting Point	-88.73 (estimate)	°C	[1] [4]
Density	0.703 - 0.751	g/cm ³	[1] [4]
Refractive Index (n ²⁰ /D)	1.3908 - 1.418	-	[1] [4]
Vapor Pressure	132	mmHg at 25°C	[1]
LogP (Octanol/Water)	2.056 - 2.76	-	[3] [4]
SMILES	C#CC(C)(C)CC	-	[3] [5]
InChIKey	KQIIKSQUHGGYCU- UHFFFAOYSA-N	-	[2] [3]

Spectroscopic Signature: A Guide to Characterization

Accurate characterization is critical for confirming the identity and purity of **3,3-Dimethyl-1-pentyne**. Its unique structure gives rise to a distinct spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule. The expected signals in ¹H and ¹³C NMR are highly predictable.

- ¹H NMR Analysis: The proton spectrum is relatively simple and diagnostic. The terminal alkyne proton (≡C-H) is expected to appear as a singlet around δ 1.9-2.1 ppm. The ethyl group will present as a quartet (CH₂) around δ 1.5 ppm coupled to a triplet (CH₃) around δ

1.0 ppm. The two equivalent methyl groups attached to the quaternary carbon will appear as a sharp singlet integrating to six protons around δ 1.1 ppm.

- ^{13}C NMR Analysis: The carbon spectrum is equally informative. The two sp-hybridized carbons of the alkyne are characteristic, with the terminal carbon ($\equiv\text{C-H}$) appearing around δ 68-72 ppm and the internal quaternary-adjacent carbon ($\text{C}\equiv\text{C}$) appearing further downfield around δ 88-92 ppm. The quaternary carbon itself will be found near δ 28-32 ppm. The remaining ethyl and methyl carbons will appear in the aliphatic region.

Table 2: Predicted NMR Spectral Data

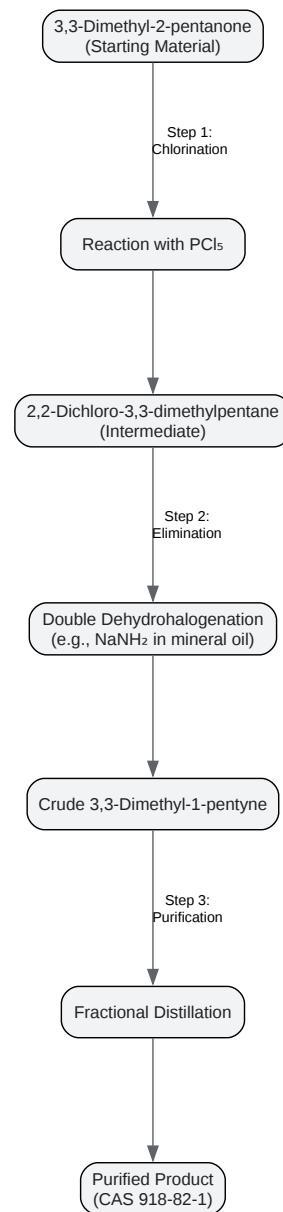
Nucleus	Predicted Chemical Shift (δ , ppm)	Multiplicity / Notes
^1H NMR		
$\equiv\text{C-H}$	~1.9 - 2.1	s (1H)
$-\text{C}(\text{CH}_3)_2-$	~1.1	s (6H)
$-\text{CH}_2-\text{CH}_3$	~1.5	q (2H)
$-\text{CH}_2-\text{CH}_3$	~1.0	t (3H)
^{13}C NMR		
$\equiv\text{C-H}$	~68 - 72	Terminal alkyne carbon
$-\text{C}\equiv$	~88 - 92	Internal alkyne carbon
$-\text{C}(\text{CH}_3)_2-$	~28 - 32	Quaternary carbon
$-\text{CH}_2-\text{CH}_3$	~35 - 39	Methylene carbon
$-(\text{CH}_3)_2-$	~26 - 30	Gem-dimethyl carbons

| $-\text{CH}_2-\text{CH}_3$ | ~8 - 12 | Terminal methyl carbon |

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for rapidly confirming the presence of the key alkyne functional group.

- \equiv C-H Stretch: A sharp, strong absorption band appearing in the range of 3300-3320 cm^{-1} . The presence of this peak is a definitive indicator of a terminal alkyne.
- C \equiv C Stretch: A weaker absorption band located between 2100-2140 cm^{-1} . Its intensity is often diminished in symmetrically substituted alkynes, but it is typically observable in terminal alkynes like this one.
- C-H Bends/Stretches: Strong absorptions below 3000 cm^{-1} corresponding to the sp^3 C-H bonds of the alkyl groups.


Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which can corroborate the proposed structure.

- Molecular Ion (M^+): The molecular ion peak will appear at $\text{m/z} = 96$.
- Key Fragmentation: Due to the quaternary center, a prominent fragmentation pathway is the loss of an ethyl group ($[\text{M}-29]^+$), leading to a stable tert-butyl-containing cation at $\text{m/z} = 67$. Another significant peak may arise from the loss of a methyl group ($[\text{M}-15]^+$) at $\text{m/z} = 81$.

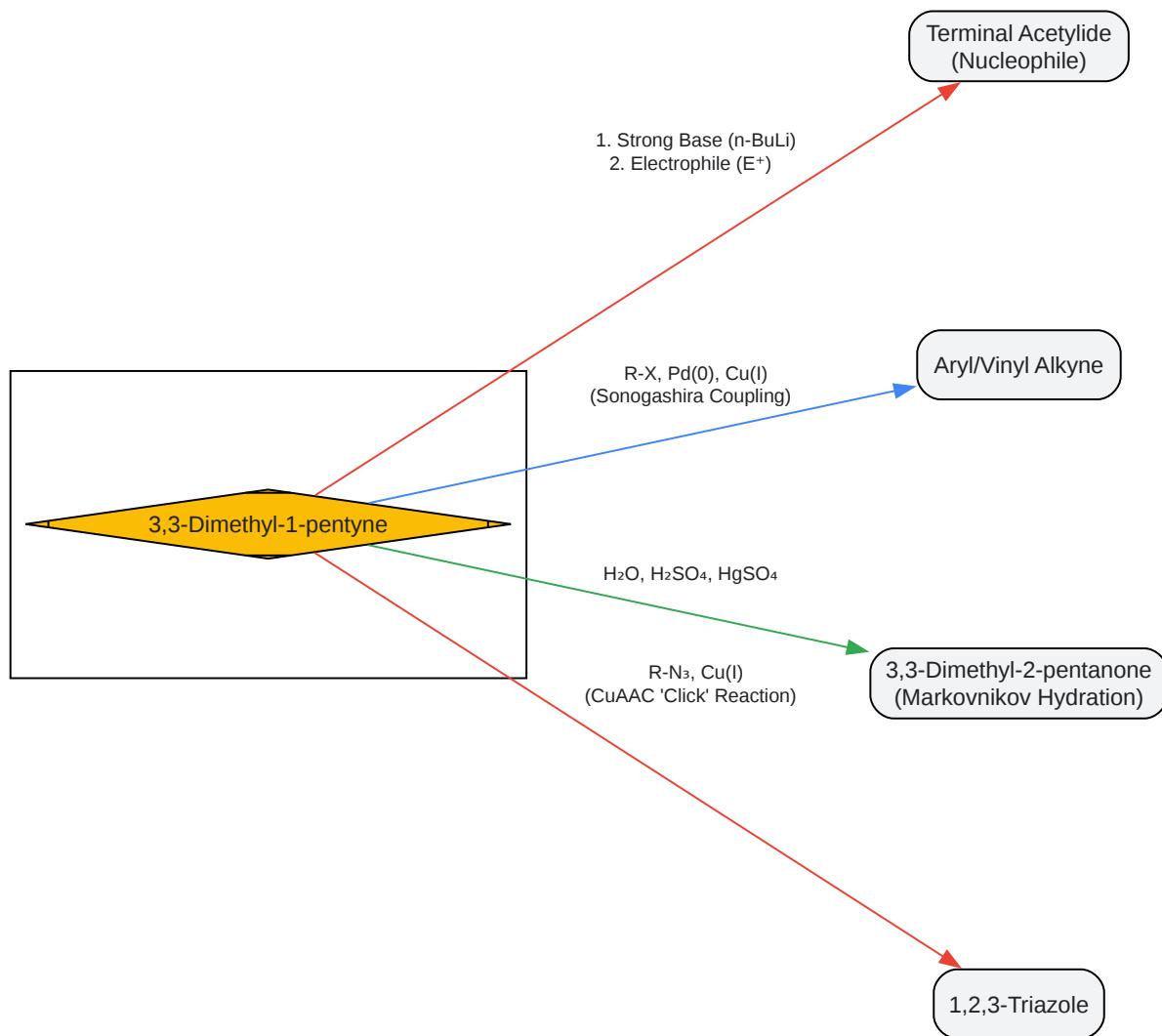
Synthesis and Purification Workflow

While commercially available, understanding the synthesis of **3,3-Dimethyl-1-pentyne** is instructive for appreciating its chemical lineage and potential impurities. A common and reliable laboratory-scale synthesis involves the reaction of an appropriate Grignard reagent with a protected propargyl species or direct alkynylation. A plausible route starts from 3,3-dimethyl-2-pentanone.

[Click to download full resolution via product page](#)

Caption: A potential synthetic workflow for **3,3-Dimethyl-1-pentyne**.

Experimental Protocol: Synthesis via Dehydrohalogenation


This protocol is a representative example based on established transformations of ketones to terminal alkynes.

- Chlorination: To a cooled (0 °C) solution of 3,3-dimethyl-2-pentanone (1.0 eq) in a suitable inert solvent (e.g., CH_2Cl_2), slowly add phosphorus pentachloride (PCl_5 , 1.1 eq) in portions. The reaction is exothermic and should be carefully controlled. Allow the mixture to warm to room temperature and stir for 12-18 hours until TLC/GC-MS analysis indicates complete conversion to the gem-dichloride intermediate.
- Reaction Quench: Carefully pour the reaction mixture over crushed ice and allow it to warm, ensuring the decomposition of any remaining PCl_5 . Separate the organic layer, wash with saturated NaHCO_3 solution and brine, then dry over anhydrous MgSO_4 .
- Solvent Removal: Remove the solvent under reduced pressure. The crude 2,2-dichloro-3,3-dimethylpentane should be used immediately in the next step without further purification.
- Elimination: In a separate flask equipped with a mechanical stirrer and a distillation head, prepare a slurry of sodium amide (NaNH_2 , 3.0 eq) in high-boiling mineral oil. Heat the mixture to 160-170 °C.
- Addition & Distillation: Add the crude dichloride dropwise to the hot NaNH_2 slurry. The product, **3,3-dimethyl-1-pentyne**, will form and distill out of the reaction mixture as it is formed due to its low boiling point (70-72 °C). Collect the distillate in a cooled receiving flask.
- Final Purification: The collected distillate can be further purified by fractional distillation to yield the final product with high purity.

Causality Insight: The use of a strong base like sodium amide is essential to effect the double dehydrohalogenation. Performing the reaction in a high-boiling solvent and distilling the product as it forms (a Favorskii-type reaction) is a classic strategy to drive the equilibrium toward the desired alkyne and minimize side reactions.

Reactivity and Key Synthetic Applications

The synthetic utility of **3,3-Dimethyl-1-pentyne** stems from the reactivity of its terminal alkyne C-H bond and the carbon-carbon triple bond. The adjacent bulky group provides a unique steric environment that can be exploited for selective transformations.

[Click to download full resolution via product page](#)

Caption: Key reaction pathways of **3,3-Dimethyl-1-pentyne**.

- Acetylide Formation and Nucleophilic Attack: The terminal proton is weakly acidic ($pK_a \approx 25$) and can be readily removed by strong bases like n-butyllithium or sodium amide to generate a potent carbon nucleophile.^[6] This acetylide can then react with a wide range of electrophiles, such as aldehydes, ketones, and alkyl halides, to form new carbon-carbon bonds.
- Sonogashira Coupling: This is one of the most powerful applications for this reagent. In a reaction catalyzed by palladium and copper salts, **3,3-Dimethyl-1-pentyne** couples efficiently with aryl or vinyl halides.^[6] This reaction is a cornerstone of modern medicinal chemistry and materials science for constructing complex molecular architectures, such as those seen in the synthesis of the "NanoPutian" molecular figures.^[7]
- Hydration: The triple bond can be hydrated to form a ketone. Standard Markovnikov hydration using aqueous acid and a mercury catalyst will yield 3,3-dimethyl-2-pentanone.
- Click Chemistry: As a terminal alkyne, it is a suitable partner in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This highly efficient and specific "click" reaction joins the alkyne with an organic azide to form a stable 1,4-disubstituted 1,2,3-triazole ring, a common and important scaffold in drug discovery.^[8]

Safety, Handling, and Storage

Proper handling of **3,3-Dimethyl-1-pentyne** is essential due to its hazardous properties.

- GHS Hazards: The compound is classified as a highly flammable liquid and vapor (H225).^[2] It may be fatal if swallowed and enters airways (H304) and causes skin and serious eye irritation (H315, H319).^[2] It may also cause respiratory irritation (H335).^[2]
- Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a flame-retardant lab coat.
- Handling: Use non-sparking tools and ground all equipment to prevent static discharge, which could ignite the vapors.^{[9][10]} Avoid breathing vapors.

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[9][11] Keep away from heat, sparks, open flames, and strong oxidizing agents.
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cas 918-82-1,3,3-diMethylpent-1-yne | lookchem [lookchem.com]
- 2. 3,3-Dimethyl-1-pentyne | C7H12 | CID 309266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Pentyne, 3,3-dimethyl- (CAS 918-82-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Page loading... [wap.guidechem.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. Alkyne - Wikipedia [en.wikipedia.org]
- 7. NanoPutian - Wikipedia [en.wikipedia.org]
- 8. Recent advances in the application of alkynes in multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07670A [pubs.rsc.org]
- 9. fishersci.com [fishersci.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Introduction: The Strategic Value of Steric Hindrance in a Terminal Alkyne]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1607477#3-3-dimethyl-1-pentyne-cas-number-918-82-1>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com